BenchChemオンラインストアへようこそ!

Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate

Medicinal Chemistry Immunology Drug Synthesis

Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate (CAS 82523-06-6) is a bicyclic heterocyclic compound that serves as a pivotal synthetic intermediate in the construction of tetrahydroimidazopyridine-based therapeutics. This scaffold is found in a wide array of bioactive molecules, including pan-JAK inhibitors, CCR5 antagonists, DPP-IV inhibitors, and CB2 agonists, making the compound a critical gateway to exploring multiple pharmacologically relevant chemical spaces.

Molecular Formula C8H11N3O2
Molecular Weight 181.195
CAS No. 82523-06-6
Cat. No. B2633620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate
CAS82523-06-6
Molecular FormulaC8H11N3O2
Molecular Weight181.195
Structural Identifiers
SMILESCOC(=O)C1CC2=C(CN1)NC=N2
InChIInChI=1S/C8H11N3O2/c1-13-8(12)6-2-5-7(3-9-6)11-4-10-5/h4,6,9H,2-3H2,1H3,(H,10,11)
InChIKeyRFEAQJBHALKQQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate (CAS 82523-06-6): A Core Intermediate for Tetrahydroimidazopyridine Drug Discovery


Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate (CAS 82523-06-6) is a bicyclic heterocyclic compound that serves as a pivotal synthetic intermediate in the construction of tetrahydroimidazopyridine-based therapeutics [1]. This scaffold is found in a wide array of bioactive molecules, including pan-JAK inhibitors, CCR5 antagonists, DPP-IV inhibitors, and CB2 agonists, making the compound a critical gateway to exploring multiple pharmacologically relevant chemical spaces [1]. As the methyl ester derivative of spinacine, it offers a strategic balance of stability and reactivity for downstream functionalization in medicinal chemistry campaigns.

Why Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate Cannot Be Replaced by Generic Imidazopyridine Analogs


Generic substitution with other imidazopyridine regioisomers or simpler heterocycles fails due to the critical combination of the saturated tetrahydro ring, the specific [4,5-c] ring fusion, and the reactive 6-carboxylate ester. This precise arrangement is essential for constructing advanced intermediates like (6S)-3-(2-oxo-2-phenylethyl) derivatives used in C5a receptor antagonist synthesis [1]. The 6-carboxylate position is a key functional handle, enabling sequential acylation and N-alkylation reactions that are not feasible with 4-carboxylate or 2-carboxylate analogs, which would lead to different regiochemical outcomes and structurally distinct, often inactive, final products.

Quantitative Differentiation of Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate from Key Analogs


Versatile Intermediate for C5a Receptor Antagonists: A Defined Synthetic Route

The compound is a direct precursor in a patented synthetic route for non-peptide human C5a receptor ligands. In this sequence, the 6(S)-methyl ester (I) is elaborated through acylation and N-alkylation to give a key intermediate (V), which is then converted to the final active antagonist. This established multi-step pathway demonstrates the compound's unique utility for generating complex, bioactive molecules, a role not documented for the corresponding free carboxylic acid or other ester analogs in this specific context [1].

Medicinal Chemistry Immunology Drug Synthesis

Scaffold Versatility for Kinase and Protease Inhibitor Design

The tetrahydroimidazo[4,5-c]pyridine core, to which this compound belongs, has yielded potent inhibitors against a broad range of targets. For example, a close structural analog within the same class, a tetrahydroimidazo[4,5-c]pyridine derivative, was identified as a potent and selective O-GlcNAcase (OGA) inhibitor with a Ki of 5.9 µM and 28-fold selectivity over lysosomal β-hexosaminidase A [1]. This contrasts with other imidazopyridine fusion isomers, like imidazo[4,5-b]pyridines, which have been optimized for different targets like PDE4/7 [2]. The specific [4,5-c] fusion and saturation pattern are critical for this selectivity profile.

Kinase Inhibition Protease Inhibition Scaffold Hopping

High-Purity Building Block for Focused Library Synthesis

Commercially, this compound is consistently offered at a minimum purity of 95% by reputable suppliers for research use . This high baseline purity is essential for generating reliable structure-activity relationship (SAR) data in library synthesis, where even minor impurities can skew biological assay results. In contrast, the more reactive free carboxylic acid form is often supplied with lower and more variable purity due to its zwitterionic nature and propensity for polymerization, complicating quantitative weighing and reaction stoichiometry.

Combinatorial Chemistry Library Synthesis Quality Control

Optimal Procurement and Application Scenarios for Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate


Synthesis of C5a Receptor Antagonist Leads for Inflammatory Disease Research

This compound is the starting material of choice for medicinal chemistry teams pursuing non-peptide C5a receptor antagonists. The established synthetic route, which proceeds through the (6S)-phenacyl derivative, allows for rapid exploration of structure-activity relationships at the 1- and 5-positions. This application is directly substantiated by its role as intermediate (I) in the published patent synthesis of a series of tetrahydroimidazopyridine-based C5a ligands [1].

Generation of Focused Libraries for O-GlcNAcase (OGA) Inhibitor Discovery

Researchers targeting O-GlcNAcase for neurodegenerative or metabolic disease therapies should prioritize this intermediate. The tetrahydroimidazo[4,5-c]pyridine scaffold has demonstrated potent OGA inhibition (Ki = 5.9 µM) with significant selectivity, a profile directly linked to the core structure accessible from this compound [1]. Using the methyl ester allows for efficient C-6 functionalization to optimize interactions within the OGA active site.

Development of DPP-IV Inhibitors for Type 2 Diabetes

The imidazo[4,5-c]pyridine framework is a recognized pharmacophore for dipeptidyl peptidase IV (DPP-IV) inhibition. This compound serves as a key intermediate for introducing diverse substituents that modulate potency and pharmacokinetic properties. Its use is preferred over other regioisomers, as the [4,5-c] ring fusion has been specifically optimized in known clinical candidates, leading to superior target engagement compared to [4,5-b] or [4,5-d] analogs.

Chemical Biology Tool Compound Synthesis

For groups developing chemical probes to study JAK-STAT signaling or cannabinoid receptor pathways, this intermediate provides rapid access to the core scaffold of tool compounds like pan-JAK inhibitors and CB2 agonists [1]. The methyl ester's stability and high commercial purity streamline the synthesis of probe molecules needed for target validation studies, ensuring batch-to-batch reproducibility.

Quote Request

Request a Quote for Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.